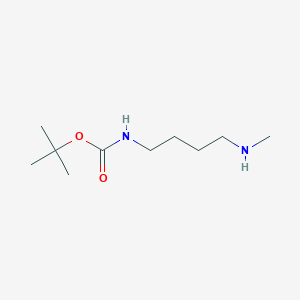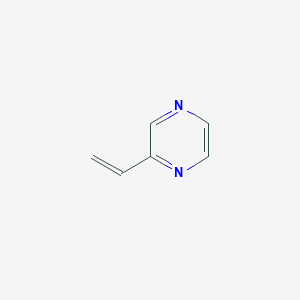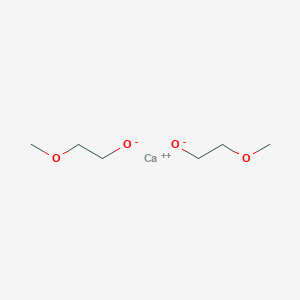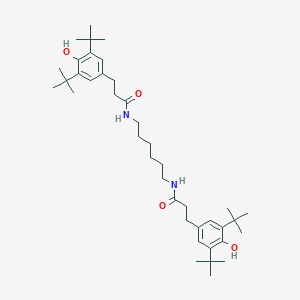
tert-Butyl 4-(méthylamino)butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(methylamino)butylcarbamate, also known as Tert-Butyl 4-(methylamino)butylcarbamate, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.
BenchChem offers high-quality tert-Butyl 4-(methylamino)butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(methylamino)butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'intermédiaires de biotine
Ce composé sert d'intermédiaire clé dans la synthèse de la biotine, une vitamine hydrosoluble essentielle aux processus métaboliques tels que la biosynthèse des acides gras, des sucres et des α-aminoacides .
Substrat de synthèse organique
Il est utilisé comme substrat en synthèse organique, fournissant un cadre sur lequel des molécules complexes peuvent être construites .
Ligand et stabilisateur de catalyseur
Le composé peut agir comme un ligand et stabiliser les catalyseurs dans diverses réactions catalytiques, améliorant l'efficacité de la réaction .
Conception et administration de médicaments
Les acides boroniques et leurs esters, qui peuvent être synthétisés à l'aide de ce composé, sont envisagés pour de nouvelles conceptions de médicaments et des systèmes d'administration de médicaments .
Déprotection N-Boc continue
Il est impliqué dans la déprotection N-Boc efficace et continue des amines à l'aide de catalyseurs acides solides dans des réacteurs à flux, améliorant la productivité .
Synthèse de peptides en phase solide
Le composé est utilisé dans la synthèse de peptides en phase solide de type Boc, employant une neutralisation in situ pour un couplage rapide des acides aminés .
Mécanisme D'action
Target of Action
It’s known that this compound is a boc-protected amine , which suggests that it may interact with various biological molecules in the body.
Mode of Action
The compound, also known as 1-(Boc-amino)-4-(methylamino)butane, is a Boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the release of the protected amine .
Biochemical Pathways
Boc-protected amines like this compound are often used as building blocks in organic synthesis, including the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in various biochemical pathways depending on its specific use in a given context.
Pharmacokinetics
The compound’s physical state is reported to be solid or semi-solid , which could influence its bioavailability.
Result of Action
As a boc-protected amine, it’s likely that its primary role is to facilitate the synthesis of complex organic molecules by protecting amines from unwanted reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water is an important consideration, as many boronic acids and their esters are only marginally stable in water . Additionally, the pH of the environment can influence the rate of certain reactions involving this compound .
Propriétés
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVTUUWVLXDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609443 |
Source


|
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-66-0 |
Source


|
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)













